molecular formula C5H6ClNO B12875769 2-Chloro-4,5-dimethyloxazole

2-Chloro-4,5-dimethyloxazole

Cat. No.: B12875769
M. Wt: 131.56 g/mol
InChI Key: AEPSMLKSUJDZRN-UHFFFAOYSA-N
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Description

2-Chloro-4,5-dimethyloxazole is a heterocyclic organic compound with the molecular formula C5H6ClNO It is a derivative of oxazole, characterized by the presence of a chlorine atom at the 2-position and two methyl groups at the 4 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,5-dimethyloxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroacetyl chloride with 2,3-butanedione in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4,5-dimethyloxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydrooxazole derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substitution reactions yield various substituted oxazoles.
  • Oxidation reactions produce oxazole-2-carboxylic acids.
  • Reduction reactions lead to dihydrooxazole derivatives.

Scientific Research Applications

2-Chloro-4,5-dimethyloxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4,5-dimethyloxazole involves its interaction with specific molecular targets. The chlorine atom and the oxazole ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    2-Chloro-4,5-dimethylthiazole: Similar structure but with a sulfur atom instead of oxygen.

    2-Chloro-4,5-dimethylimidazole: Contains a nitrogen atom in place of oxygen.

    2-Chloro-4,5-dimethylisoxazole: Isoxazole ring with different positioning of nitrogen and oxygen.

Uniqueness: 2-Chloro-4,5-dimethyloxazole is unique due to its specific substitution pattern and the presence of the oxazole ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C5H6ClNO

Molecular Weight

131.56 g/mol

IUPAC Name

2-chloro-4,5-dimethyl-1,3-oxazole

InChI

InChI=1S/C5H6ClNO/c1-3-4(2)8-5(6)7-3/h1-2H3

InChI Key

AEPSMLKSUJDZRN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)Cl)C

Origin of Product

United States

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